molecular formula C18H30 B8633765 1,4-Dihexylbenzene

1,4-Dihexylbenzene

Cat. No.: B8633765
M. Wt: 246.4 g/mol
InChI Key: OWMJCCSXHIFCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihexylbenzene is a useful research compound. Its molecular formula is C18H30 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

1,4-dihexylbenzene

InChI

InChI=1S/C18H30/c1-3-5-7-9-11-17-13-15-18(16-14-17)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3

InChI Key

OWMJCCSXHIFCCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CCCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2 L round-bottomed flask is charged with 1,4-dichlorobenzene (118 g, 0.80 mol), [1,3 -bis(diphenylphosphino)propane]Ni(II) chloride (500 mg, 0.9 mmol), and dry ether (600 mL). The mixture is cooled to 0° C. and a 2 M solution of n-hexylmagnesium bromide in ether (1 L) is added dropwise. The cooling bath is removed, and the solution is slowly heated to reflux and allowed to boil for 24 h. The mixture is cooled to 0° C. and diluted with water (50 mL) and then with a 2 M aqueous hydrochloric acid solution (500 mL). The aqueous layer is separated, extracted with ether (2×200 mL), and the combined organic layers are washed with water (100 mL) and dried over magnesium sulfate. The solvent is removed in vacuo and the product is purified by distillation.
Quantity
118 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,3 -bis(diphenylphosphino)propane]Ni(II) chloride
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Nitrogen was introduced into a flask (250 ml), and 10 ml of anhydrous diethyl ether was added, and 15 g of magnesium was added, and stirred. Hexyl bromide (0.61 mole) of 100 g mixed with 50 ml of diethylether was poured into a dropping funnel, and the mixture therein was slowly added into the flask over 1 hour. The reaction was carried out at 45° C. for 3 hours. The reaction product, Grignard, was poured into a dropping funnel. To the reactant was slowly added a mixture of 42 g of 1,4-dichlorobenzene (0.29 mol), 0.3 g of NiCl2 and 80 ml of diethylether, and the reaction was carried out at room temperature for 24 hours to obtain solid reaction product. 6 N HCl was slowly added so as to neutralize the solid reaction product, the product was extracted with diethyl ether and dried with anhydrous MgSO4, and the reaction product was separated by vacuum distillation (122° C./0.1 mmHg). The structure analysis of the compound was confirmed by 1H-NMR, which was shown in FIG. 3.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.61 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Three
Name
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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